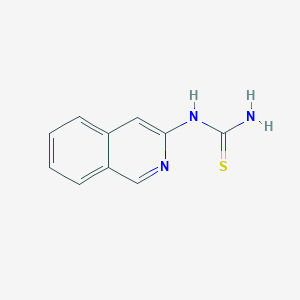

(Isoquinolin-3-yl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3S |

|---|---|

Molecular Weight |

203.27 g/mol |

IUPAC Name |

isoquinolin-3-ylthiourea |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H3,11,12,13,14) |

InChI Key |

PVRYGASUIOWDMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)NC(=S)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Isoquinolin 3 Yl Thiourea

Established Synthetic Pathways for (Isoquinolin-3-yl)thiourea

The formation of the thiourea (B124793) linkage attached to an isoquinoline (B145761) core can be achieved through several reliable synthetic routes. These pathways range from direct, two-component couplings to more complex, one-pot multicomponent strategies.

The most direct and widely employed method for the synthesis of N-aryl thioureas is the nucleophilic addition of an amine to an isothiocyanate. This reaction is a robust and high-yielding approach for preparing isoquinoline-based thiourea derivatives. The synthesis of this compound would proceed via the reaction of 3-aminoisoquinoline with a suitable isothiocyanate.

While specific literature on the 3-yl isomer is limited, the synthesis of the analogous (isoquinolin-5-yl)thiourea (B2619809) derivatives has been well-documented, providing a clear procedural template. In these syntheses, 5-aminoisoquinoline (B16527) is reacted with various substituted phenyl isothiocyanates to yield the corresponding 1-phenyl-3-(isoquinolin-5-yl)thiourea derivatives. researchgate.netnih.gov The reaction typically involves stirring the two components in a suitable solvent. researchgate.net This fundamental reaction highlights a general and efficient pathway applicable to different isomers of aminoisoquinoline. researchgate.netnih.govanalis.com.my

The reaction involves the nucleophilic attack of the amino group of the isoquinoline on the electrophilic carbon atom of the isothiocyanate, as shown in the general scheme below.

General Reaction Scheme:

Isoquinoline-NH₂ + R-N=C=S → Isoquinoline-NH-C(=S)-NH-R

A variety of substituted (isoquinolin-5-yl)thiourea compounds have been synthesized using this direct coupling method, demonstrating its broad scope.

| Thiourea Derivative | Isoquinoline Precursor | Isothiocyanate Precursor | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | 5-aminoisoquinoline | 4-chlorophenyl isothiocyanate | researchgate.netnih.gov |

| 1-(4-methoxyphenyl)-3-(isoquinolin-5-yl)thiourea | 5-aminoisoquinoline | 4-methoxyphenyl isothiocyanate | researchgate.net |

| 1-(2,4-dichlorophenyl)-3-(isoquinolin-5-yl)thiourea | 5-aminoisoquinoline | 2,4-dichlorophenyl isothiocyanate | researchgate.net |

| 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea | 5-aminoisoquinoline | 4-fluorophenyl isothiocyanate | researchgate.net |

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.gov Various MCRs have been developed for the synthesis of thiourea derivatives and related heterocyclic systems. nih.govnih.gov

One such strategy involves the reaction of an amine, an isothiocyanate, and a third component, such as an electron-deficient alkyne or a nitroepoxide. nih.govnih.gov In this context, this compound could be synthesized in situ from 3-aminoisoquinoline and an isothiocyanate, which then participates in a subsequent reaction with another substrate in the same pot. For example, a one-pot, three-component reaction of an amine, an isothiocyanate, and a nitroepoxide can yield 2-iminothiazoles. nih.gov The mechanism proceeds through the initial formation of the thiourea, which then acts as a nucleophile to open the nitroepoxide ring, followed by cyclization and dehydration. nih.gov Applying this logic, 3-aminoisoquinoline could serve as the amine component to generate diverse and complex molecules built upon the this compound framework in a single step.

Catalysis offers pathways to enhance reaction efficiency, selectivity, and scope. While the direct coupling of amines and isothiocyanates often proceeds without a catalyst, certain transformations involving thiourea derivatives benefit from catalytic systems. Gold catalysts, for instance, have been used to achieve the cyclization of thiourea derivatives bearing an o-alkynyl aniline (B41778) moiety to form benzothiazines, which can further rearrange to thioquinolines. nih.gov

Furthermore, chiral thiourea derivatives themselves, including those potentially derived from isoquinolines, are recognized as powerful hydrogen-bond-donating organocatalysts. They have been employed in various asymmetric transformations, such as the Reissert reaction of isoquinolines. researchgate.net This dual role highlights the integral relationship between catalysis and the chemistry of isoquinoline-thiourea structures. Copper-catalyzed methods have also proven effective for the S-arylation of thioureas to produce isothioureas, representing a key catalytic transformation of the thiourea core. organic-chemistry.org

Derivatization Strategies for Structural Modification of this compound

Once synthesized, this compound can be structurally modified at two primary locations: the isoquinoline ring system and the thiourea moiety. These modifications allow for the fine-tuning of the molecule's chemical and physical properties.

The chemical reactivity and properties of this compound can be altered by introducing various substituents onto the isoquinoline ring. These modifications are typically incorporated by starting with a pre-functionalized 3-aminoisoquinoline derivative. The electronic nature of these substituents plays a significant role.

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic system. This reduces the nucleophilicity of the 3-amino group, potentially slowing the rate of thiourea formation upon reaction with an isothiocyanate.

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or alkyl chains increase the electron density of the ring. This enhances the nucleophilicity of the 3-amino group, which could facilitate a faster and more efficient reaction with an isothiocyanate.

These principles allow for the systematic modification of the isoquinoline scaffold to modulate the electronic character of the final thiourea product.

The thiourea group is a versatile functional handle that can undergo a range of chemical transformations, enabling the synthesis of diverse derivatives. The sulfur and nitrogen atoms of the thiourea moiety are key sites for reactivity.

One of the most common derivatizations is its use as a precursor for the synthesis of heterocyclic rings. For instance, 1-(isoquinolin-5-yl)-3-phenylthiourea has been shown to react with various electrophiles to form thiazole-based heterocycles. dergipark.org.trresearchgate.net Reaction with monochloroacetic acid yields a 2-(isoquinolin-5-ylimino)-3-phenylthiazolidin-4-one, while reaction with chloroacetonitrile (B46850) leads to a (4-amino-3-phenylthiazol-2(3H)-ylidene)isoquinolin-5-amine. dergipark.org.trresearchgate.net These cyclization reactions demonstrate the utility of the isoquinoline thiourea scaffold as a building block for more complex molecular architectures.

Another key reaction is the S-alkylation of the thiourea group to form isothiourea derivatives. organic-chemistry.orgmdpi.com This transformation changes the connectivity and chemical nature of the moiety, converting the C=S double bond into a C=N double bond within the newly formed isothiourea core.

| Starting Material | Reagent | Product Type | Transformation | Reference |

|---|---|---|---|---|

| 1-(isoquinolin-5-yl)-3-phenylthiourea | Monochloroacetic acid | Thiazolidinone derivative | Cyclization | dergipark.org.trresearchgate.net |

| 1-(isoquinolin-5-yl)-3-phenylthiourea | Chloroacetonitrile | Aminothiazole derivative | Cyclization | dergipark.org.trresearchgate.net |

| Generic N-Arylthiourea | Alkyl Halide | S-Alkyl Isothiourea | S-Alkylation | organic-chemistry.org |

Cyclization and Heterocyclic Annulation Strategies Involving Thiourea Precursors

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the thiourea group provides the necessary atoms for the formation of a new ring fused to the isoquinoline core or appended to it. The reactivity of the thiourea moiety, possessing nucleophilic nitrogen and sulfur atoms, allows for a variety of cyclization reactions with appropriate electrophilic partners.

One of the most common applications of aryl thioureas in heterocyclic synthesis is the construction of thiazole (B1198619) rings. For instance, the reaction of an N-arylthiourea with α-haloketones or α-halocarbonyl compounds, known as the Hantzsch thiazole synthesis, would be expected to yield thiazole derivatives. In the case of this compound, this would lead to the formation of N-(thiazol-2-yl)isoquinolin-3-amines. The reaction proceeds via initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration.

Furthermore, oxidative cyclization of thioureas is a known method for the synthesis of benzothiazoles. While this compound itself would not form a benzothiazole (B30560) in the traditional sense, analogous intramolecular cyclization under oxidative conditions could potentially lead to the formation of a thiazolo[5,4-c]isoquinoline ring system, although this is a less common transformation.

The thiourea moiety can also participate in cycloaddition reactions. For example, reaction with reagents containing two electrophilic centers can lead to the formation of various six-membered heterocyclic rings. The specific products formed would depend on the nature of the cyclizing agent. A generalized scheme for such reactions is presented below.

Table 1: Potential Cyclization and Heterocyclic Annulation Reactions of this compound

| Reagent Class | Resulting Heterocycle | Reaction Type | General Conditions |

| α-Haloketones (R-CO-CH₂-X) | 2-(Isoquinolin-3-ylamino)thiazoles | Hantzsch Thiazole Synthesis | Reflux in ethanol (B145695) or similar solvent |

| Dihaloalkanes (X-(CH₂)n-X) | N-(Isoquinolin-3-yl)thiazolidin-2-imine (for n=2) | Cyclocondensation | Base catalysis |

| α,β-Unsaturated Carbonyls | Dihydropyrimidinethiones | Michael Addition-Cyclization | Base or acid catalysis |

| Oxidizing Agents (e.g., Br₂) | Thiazolo[5,4-c]isoquinolines (hypothetical) | Oxidative Cyclization | Varies with agent |

It is important to note that the regioselectivity of these cyclization reactions can be influenced by the electronic properties of the isoquinoline ring and the specific reaction conditions employed.

Chemical Reactivity and Diverse Functional Group Transformations

The chemical reactivity of this compound is characterized by the dual nature of its constituent parts: the aromatic isoquinoline ring and the versatile thiourea functional group. The thiourea moiety is known to undergo a variety of transformations, making it a valuable handle for further molecular elaboration.

Reactions at the Sulfur Atom: The sulfur atom of the thiourea group is nucleophilic and can be readily alkylated with alkyl halides to form S-alkylisothiouronium salts. These salts are stable intermediates that can be subsequently reacted with nucleophiles to displace the isothiourea leaving group, or they can be hydrolyzed to the corresponding thiol. Desulfurization of this compound can be achieved using various reagents, such as heavy metal oxides (e.g., HgO) or phosphites, to yield the corresponding urea (B33335) derivative, (Isoquinolin-3-yl)urea.

Reactions at the Nitrogen Atoms: The nitrogen atoms of the thiourea group can act as nucleophiles, although they are generally less nucleophilic than the sulfur atom. They can be acylated or sulfonylated under appropriate conditions. The N-H protons are also weakly acidic and can be deprotonated by strong bases.

Transformations to Other Functional Groups: The thiourea group can be converted into a carbodiimide (B86325) group upon treatment with certain desulfurizing agents in the presence of a base. This transformation provides a route to a highly reactive functional group that can participate in a variety of subsequent reactions. Furthermore, reaction with hydrazines can lead to the formation of thiosemicarbazide (B42300) derivatives.

The isoquinoline ring itself can undergo reactions typical of aromatic heterocycles. Electrophilic aromatic substitution is generally difficult on the pyridine (B92270) ring of the isoquinoline but can occur on the benzene (B151609) ring, with the position of substitution directed by existing substituents. The nitrogen atom of the isoquinoline can be quaternized by reaction with alkyl halides.

Table 2: Representative Functional Group Transformations of this compound

| Reagent(s) | Product Type | Transformation |

| Alkyl Halide (R-X) | S-Alkylisothiouronium Salt | S-Alkylation |

| HgO or P(OEt)₃ | (Isoquinolin-3-yl)urea | Desulfurization to Urea |

| Phosgene or equivalent | Isoquinolin-3-yl isothiocyanate | Conversion to Isothiocyanate |

| Carbodiimide activating agents (e.g., EDC) | N-(Isoquinolin-3-yl)carbodiimide | Conversion to Carbodiimide |

| Hydrazine (H₂NNH₂) | 4-(Isoquinolin-3-yl)thiosemicarbazide | Reaction with Hydrazine |

The interplay between the reactivity of the isoquinoline core and the thiourea substituent allows for a diverse range of chemical modifications, making this compound a potentially valuable building block in medicinal and materials chemistry. The specific outcomes of these reactions will be highly dependent on the chosen reagents and reaction conditions.

Enzymatic Inhibition Profiles and Underlying Mechanisms of Action

Tyrosinase Inhibitory Properties of (Isoquinolin-5-yl)thiourea (B2619809) and its Derivatives

A series of novel isoquinoline (B145761) urea (B33335) and thiourea (B124793) derivatives have been synthesized and evaluated for their inhibitory effects on the enzyme tyrosinase. tandfonline.comnih.govresearchgate.net All the synthesized compounds, derived from 5-aminoisoquinoline (B16527), demonstrated the ability to inhibit tyrosinase activity. tandfonline.comnih.govresearchgate.net The studies indicate that the thiourea moiety, in particular, plays a significant role in the inhibitory action against this enzyme.

The inhibitory potency of these compounds has been quantified through the determination of their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values. Among a series of synthesized derivatives, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as the most active compound. tandfonline.comnih.govresearchgate.net The IC₅₀ values for these derivatives were found to be in the micromolar range, indicating a significant level of inhibition. tandfonline.com For instance, the IC₅₀ value for 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was determined to be 120.70 μM. tandfonline.com

The inhibition constants (Kᵢ) for the isoquinolin-5-yl urea and thiourea derivatives were determined to be in the range of 119.22–162.62 μM. tandfonline.com The most potent compound, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, exhibited a Kᵢ value of 119.22 μM. tandfonline.comnih.govresearchgate.net

The following interactive table summarizes the tyrosinase inhibitory activity of selected (Isoquinolin-5-yl)thiourea derivatives.

| Compound Number | Compound Name | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |

| 1 | 1-(Isoquinolin-5-yl)-3-phenylthiourea | 121.80 | 121.34 | Competitive |

| 2 | 1-(Isoquinolin-5-yl)-3-(4-methoxyphenyl)thiourea | 160.00 | 158.77 | Competitive |

| 3 | 1-(4-Chlorophenyl)-3-(isoquinolin-5-yl)thiourea | 120.70 | 119.22 | Competitive |

| 6 | 1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea | 131.00 | - | - |

Data sourced from Genc et al. (2014). tandfonline.com

Kinetic studies have been instrumental in elucidating the mechanism by which (isoquinolin-5-yl)thiourea derivatives inhibit tyrosinase. The mode of inhibition was determined using Lineweaver-Burk double reciprocal plots, which analyze the relationship between the inverse of the reaction rate (1/V) and the inverse of the substrate concentration (1/[S]). tandfonline.com

For the most active compound, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, the Lineweaver-Burk plots revealed that it acts as a competitive inhibitor of tyrosinase. tandfonline.comnih.govresearchgate.net This is characterized by a series of lines that intersect on the y-axis at different inhibitor concentrations, indicating that the inhibitor competes with the substrate for binding to the active site of the enzyme. This competitive mechanism suggests that the inhibitor's binding and the substrate's binding are mutually exclusive.

Molecular Mechanisms of Ligand-Enzyme Binding

Molecular docking simulations have been employed to investigate the binding modes of thiourea-containing compounds within the active site of tyrosinase at an atomic level. nih.gov These studies are crucial for understanding the specific interactions that govern the inhibitory activity. The active site of tyrosinase contains two copper ions that are essential for its catalytic function. nih.gov

Docking studies suggest that the thiourea moiety of these inhibitors is critical for binding to tyrosinase. nih.gov The sulfur atom of the thiourea group is thought to play a key role in the interaction with the copper ions in the active site. nih.gov Furthermore, the nitrogen atoms of the thiourea group are proposed to form intermolecular hydrogen bonds with amino acid residues in the enzyme's active site, such as Glu-256. nih.gov The combination of these interactions—chelation of the copper ions and hydrogen bonding with active site residues—is believed to be responsible for the potent inhibition of tyrosinase by these compounds.

Based on molecular docking simulations, a proposed binding mode for thiourea derivatives within the tyrosinase active site has been established. It is suggested that the thiourea moiety positions itself to bridge the two copper ions in the catalytic center. nih.gov This interaction with the copper ions is a hallmark of many potent tyrosinase inhibitors.

The key interactions contributing to the binding and inhibition include:

Coordination with Copper Ions: The sulfur atom of the thiourea group is predicted to interact with the binuclear copper center of the enzyme. nih.gov

Hydrogen Bonding: The nitrogen atoms of the thiourea linker can form hydrogen bonds with key amino acid residues within the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

These interactions collectively block the substrate from accessing the catalytic copper ions, thereby preventing the enzymatic reaction and leading to the observed competitive inhibition. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Determinants for Biological Activity

The potency of these compounds can be significantly altered by modifying different parts of the molecule. The isoquinoline (B145761) nucleus, the thiourea (B124793) bridge, and the substituents attached to the thiourea nitrogen are all key areas for chemical modification to tune biological activity.

Influence of Substituents on the Isoquinoline Core on Biological Potency

The isoquinoline scaffold is a common feature in many biologically active compounds. rsc.org Substitutions on this heterocyclic ring system can profoundly impact the molecule's electronic, steric, and lipophilic properties, thereby modulating its interaction with target proteins. For instance, in the related 1,2,3,4-tetrahydroisoquinoline series, the substitution patterns at the 6- and 7-positions have been shown to be important for their activity as selective antagonists for the orexin 1 receptor. nuph.edu.ua Similarly, studies on benzo[g]isoquinoline-5,10-diones demonstrated that substitution at the 3-position led to enhanced anti-tubercular potency. japsonline.com

Impact of Substituents on the Thiourea Functional Group on Biological Potency

The thiourea moiety is a critical pharmacophore, primarily due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov The two nitrogen atoms of the thiourea group are essential for this interaction, and their substitution significantly influences the compound's biological activity. nih.gov

Research has shown that the nature of the substituent on the terminal nitrogen of the thiourea group is a key determinant of potency. In a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues tested as urease inhibitors, compounds bearing electron-donating groups on the N-aryl ring generally showed superior activity. acs.org For example, an ortho-dimethyl-substituted compound was the most potent inhibitor, even more active than the standard thiourea. acs.org Conversely, in a study of isoquinolin-5-yl thiourea derivatives as tyrosinase inhibitors, an electron-withdrawing group, the 4-chlorophenyl substituent, resulted in the most active compound. researchgate.netnih.gov This highlights that the optimal electronic properties of the substituent can be target-dependent.

Furthermore, studies on various thiourea derivatives have indicated that the free nitrogen atoms are crucial for activity. Enzyme assays with mono-, di-, tri-, and tetramethylthiourea showed that the inhibitory effects were much weaker than that of the parent thiourea, suggesting that the unsubstituted nitrogen atoms are vital for potent inhibition. nih.gov

| Compound | Substituent on N'-Aryl Ring | Biological Target | Activity (IC50 or Ki) |

|---|---|---|---|

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | 4-Chloro | Tyrosinase | Ki = 119.22 μM |

| 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea | 4-Fluoro | Tyrosinase | IC50 = 131.00 μM |

| 1-(isoquinolin-5-yl)-3-(4-methoxyphenyl)thiourea | 4-Methoxy | Tyrosinase | IC50 = 160.00 μM |

| N-(2,5-dimethylphenyl)-3,4-dihydroisoquinoline-2-carbothioamide | 2,5-Dimethyl | Urease | IC50 = 11.2 ± 0.81 μM |

| N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2-carbothioamide | 4-Methoxy | Urease | IC50 = 15.5 ± 0.49 μM |

Role of Linker Moieties in the Potency and Selectivity of Thiourea Conjugates

For example, in the development of novel anti-HIV agents, linker-modified quinoline (B57606) derivatives have been explored. researchgate.net A study involving the synthesis of molecules where thiazole (B1198619) and quinoline moieties were bridged by a 2-azetidinone linker demonstrated that the linker is integral to the structure and subsequent antimicrobial activity. researchgate.net Similarly, the synthesis of thiourea-based symmetrical stilbene-triazines showed that the linker approach could be used to develop selective inhibitors of lymphoid tyrosine phosphatase.

The design of cleavable linkers is another sophisticated strategy. These linkers are stable in the bloodstream but are cleaved once inside the target cell, releasing the active drug. This approach can enhance potency and reduce off-target effects. The modification of a thiourea linkage to a guanidinium motif during certain chemical processes also highlights the chemical transformations linkers can undergo, which must be considered during synthesis and design. nih.gov

Comparative SAR with Related Compound Classes

To better understand the unique contributions of the thiourea group, it is useful to compare the SAR of (Isoquinolin-3-yl)thiourea with its close structural analogs, such as urea (B33335) derivatives, and to analyze the effects of isomerism.

Comparison with Isoquinoline Urea Derivatives and Structural Analogs

The replacement of the sulfur atom in the thiourea moiety with an oxygen atom to form the corresponding urea derivative can lead to significant changes in biological activity. tandfonline.com Although structurally very similar, the difference in the hydrogen bond accepting and donating capabilities, as well as the electronic properties of sulfur versus oxygen, can alter the binding mode and affinity for a biological target. tandfonline.com

In a study directly comparing the tyrosinase inhibitory properties of a series of isoquinoline derivatives, the thiourea compounds were evaluated alongside their urea counterparts. researchgate.nettandfonline.com The results showed that all synthesized compounds, both ureas and thioureas, inhibited the tyrosinase enzyme. researchgate.net However, the potencies varied, indicating that the thio-functional group plays a distinct role in the interaction with the enzyme. For example, 1-(isoquinolin-5-yl)-3-phenylurea had an IC50 of 121.80 μM, while its thiourea analog, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, was the most active in its series with a Ki of 119.22 μM, suggesting subtle but important differences in their inhibitory potential. tandfonline.com It is a common observation in medicinal chemistry that thiourea derivatives can exhibit different, and sometimes more potent, biological activities than their urea analogs. nih.gov

| Compound Base Structure | Functional Group | Substituent | Tyrosinase Inhibition (IC50 in μM) |

|---|---|---|---|

| 1-(isoquinolin-5-yl)-3-phenyl- | Urea | Unsubstituted Phenyl | 121.80 |

| 1-(isoquinolin-5-yl)-3-(isopropyl)- | Urea | Isopropyl | 108.00 |

| 1-(isoquinolin-5-yl)-3-(3,4-dichlorophenyl)- | Urea | 3,4-Dichlorophenyl | 163.50 |

| 1-(isoquinolin-5-yl)-3-(4-methoxyphenyl)- | Thiourea | 4-Methoxyphenyl | 160.00 |

| 1-(isoquinolin-5-yl)-3-(4-fluorophenyl)- | Thiourea | 4-Fluorophenyl | 131.00 |

Analysis of Positional Isomerism Effects on Inhibitory Activity

Positional isomerism, which refers to the different locations of a functional group on a core scaffold, can have a profound effect on biological activity. The attachment of the thiourea moiety at the 3-position of the isoquinoline ring, as opposed to other positions like 5, 6, or 7, creates a unique electronic and steric environment that dictates its interaction with biological targets.

Most of the detailed SAR studies available are on isoquinolin-5-yl urea/thiourea derivatives. researchgate.netnih.gov For example, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as a potent competitive inhibitor of tyrosinase. nih.gov The inhibitory activity of such a compound is dependent on the specific interactions its isoquinoline and substituted phenyl rings make within the enzyme's active site.

Changing the attachment point from the 5-position to the 3-position would alter the spatial orientation of the entire thiourea side chain relative to the isoquinoline nitrogen and the fused benzene (B151609) ring. This would lead to different binding poses and interactions with the target protein. Studies on other heterocyclic systems have confirmed that such positional isomerism can drastically alter potency and selectivity. For instance, in pyrrolo[2,1-a]isoquinoline compounds, different isomers exhibit varied inhibitory selectivity against different protein kinases. rsc.org Therefore, the specific location of the thiourea group on the isoquinoline core is a critical design element, and the (Isoquinolin-3-yl) isomer would be expected to have a distinct biological activity profile compared to its other positional isomers.

Rational Design Principles for the Optimization of this compound Derivatives

The rational design of this compound derivatives is a key strategy in medicinal chemistry to enhance their therapeutic potential by optimizing their interaction with biological targets. The core principle behind this approach is to systematically modify the chemical structure of the parent compound and to observe the resulting changes in biological activity. This process, known as establishing a structure-activity relationship (SAR), provides valuable insights into the pharmacophore, which is the essential arrangement of functional groups responsible for the compound's biological effect.

A significant area of investigation for isoquinoline thiourea derivatives has been their role as enzyme inhibitors. For instance, a series of isoquinoline urea and thiourea derivatives have been synthesized and evaluated for their inhibitory effects on the enzyme tyrosinase researchgate.netresearchgate.net. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The findings from these studies offer a clear illustration of the rational design principles applied to this class of compounds.

In a notable study, a series of 1-substituted-3-(isoquinolin-5-yl)thiourea derivatives were synthesized to explore their tyrosinase inhibitory properties researchgate.netresearchgate.net. The primary point of modification was the substituent on the phenyl ring attached to the thiourea moiety. This systematic variation allowed for the elucidation of how different electronic and steric properties at this position influence the compound's inhibitory constant (Ki) against tyrosinase.

The core structure, 1-(phenyl)-3-(isoquinolin-5-yl)thiourea, served as the scaffold for these modifications. The key findings from this research are summarized in the table below, which details the structure of the derivatives and their corresponding tyrosinase inhibitory activity.

| Compound | Substituent (R) on Phenyl Ring | Tyrosinase Inhibitory Constant (Ki) in µM |

|---|---|---|

| 1-(phenyl)-3-(isoquinolin-5-yl)thiourea | -H | 155.13 |

| 1-(4-methoxyphenyl)-3-(isoquinolin-5-yl)thiourea | 4-OCH3 | 145.24 |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | 4-Cl | 119.22 |

| 1-(2,4-dichlorophenyl)-3-(isoquinolin-5-yl)thiourea | 2,4-diCl | 138.45 |

| 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea | 4-F | 128.97 |

Analysis of the data reveals several key rational design principles for the optimization of this compound derivatives as tyrosinase inhibitors:

Influence of Phenyl Ring Substitution: The presence and nature of substituents on the phenyl ring significantly impact the inhibitory activity. The unsubstituted phenyl derivative showed a Ki of 155.13 µM researchgate.netresearchgate.net.

Role of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the phenyl ring generally leads to an increase in inhibitory potency. For example, the derivative with a 4-chloro substituent was found to be the most active in this series, with a Ki of 119.22 µM researchgate.netresearchgate.net. Similarly, the 4-fluoro derivative also showed enhanced activity with a Ki of 128.97 µM researchgate.netresearchgate.net. This suggests that the electronic properties of the substituent play a crucial role in the interaction with the enzyme's active site.

Effect of Electron-Donating Groups: In contrast, the presence of an electron-donating group, such as a 4-methoxy group, resulted in a slightly lower Ki of 145.24 µM compared to the unsubstituted analog, indicating that electron-donating properties at this position are less favorable for activity researchgate.netresearchgate.net.

Impact of Multiple Substitutions: The disubstituted derivative, 1-(2,4-dichlorophenyl)-3-(isoquinolin-5-yl)thiourea, with a Ki of 138.45 µM, was less potent than the monosubstituted 4-chloro derivative researchgate.netresearchgate.net. This could be attributed to steric hindrance or an altered electronic distribution that is less optimal for binding to the tyrosinase active site.

These findings underscore the importance of systematic structural modification in the rational design of more potent this compound derivatives. The electronic nature and position of the substituents on the phenyl ring are critical determinants of their tyrosinase inhibitory activity. Specifically, the incorporation of a single, moderately electron-withdrawing group at the para-position of the phenyl ring appears to be a favorable strategy for enhancing the inhibitory potential of this scaffold.

Computational Chemistry and Mechanistic Elucidation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). farmaciajournal.comfip.org This technique is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity. farmaciajournal.com

Molecular docking simulations are employed to forecast the binding affinity and the most stable orientation of (Isoquinolin-3-yl)thiourea derivatives within the active site of a target protein. farmaciajournal.com The binding affinity is often expressed as a docking score, with lower negative values typically indicating a more favorable interaction. fip.org For instance, studies on various thiourea (B124793) derivatives have shown a range of binding affinities against different enzymatic targets. The orientation of the ligand is optimized to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex. farmaciajournal.com

In a study involving isoquinoline (B145761) derivatives targeting the COX-2 active site, molecular docking was used to predict the plausible binding mode and rationalize the structure-activity relationship. researchgate.net Similarly, docking studies on thiourea derivatives with urease from Bacillus pasteurii (PDB ID: 4ubp) have been performed to understand their inhibitory potential. mdpi.comuobaghdad.edu.iq The results from these types of studies help identify the most promising compounds for further development. researchgate.net

Table 1: Representative Docking Scores of Thiourea Derivatives Against Various Protein Targets

| Compound Type | Protein Target | PDB ID | Docking Score (kcal/mol) |

|---|---|---|---|

| 1,3-dibenzoylthiourea | PBP2a | - | < -5.75 |

| 1,3-dibenzoylthiourea | FaBH | - | < -4.79 |

| N-(phenylcarbamothioyl) derivative | Checkpoint kinase 1 | 2YWP | -67.19 (plant score) |

| 8-Hydroxyquinoline thiourea derivative | Bcl-xL | 4QVX | -7.61 |

Note: Data is compiled from various studies on thiourea derivatives to illustrate the application of molecular docking. Scores may be calculated using different software and scoring functions. fip.orgjppres.comarabjchem.org

A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. researchgate.net These interactions often involve hydrogen bonds, π-π stacking, hydrophobic interactions, and van der Waals forces. For example, docking studies of thiourea derivatives have revealed hydrogen bonding between the NH groups of the thiourea moiety and residues like ASP, GLU, and TYR in the active site. mdpi.com The isoquinoline ring can participate in π-π stacking interactions with aromatic residues such as PHE and TYR. arabjchem.org

Analysis of the docked poses of various thiourea derivatives in different enzymes has highlighted these critical interactions:

Hydrogen Bonds: The sulfur and nitrogen atoms of the thiourea group frequently act as hydrogen bond acceptors and donors, respectively, forming stable bonds with polar residues in the binding pocket. mdpi.com

π-Anion and π-Sulfur Interactions: The aromatic rings of the isoquinoline moiety can interact with negatively charged residues (π-anion) or sulfur-containing residues (π-sulfur), further stabilizing the complex. mdpi.com

Table 2: Examples of Interacting Amino Acid Residues with Thiourea Derivatives

| Protein Target | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Isomaltase (3A4A) | TYR158, GLU411, GLU277, ASP352 | Hydrogen Bond |

| Isomaltase (3A4A) | TYR158, TYR72 | π-π T-shaped |

| α-Glucosidase (5NN8) | ASP282, ASP518 | Hydrogen Bond, π-Anion |

| α-Glucosidase (5NN8) | PHE649, TRP376, MET519 | π-Sulfur |

Note: This table presents examples of interactions observed in docking studies of various thiourea derivatives. arabjchem.orgmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. scispace.comscirp.org These methods provide detailed information about molecular orbitals and other electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A smaller energy gap suggests higher reactivity. scispace.com

For a series of isoquinoline urea (B33335)/thiourea derivatives, HOMO-LUMO energy levels were calculated using Gaussian software. nih.gov In one study, the HOMO energy for 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was calculated to be -6.0246 eV. researchgate.net Quantum chemical calculations for similar heterocyclic systems are often performed using the B3LYP functional with a basis set like 6-311++G(d,p). acs.orgekb.eg

Table 3: Calculated Frontier Orbital Energies for Representative Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | HF/6-31G | -6.0246 | - | - |

| Quinoline (B57606) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

Note: Data is compiled from different studies on related compounds. Direct comparison should be made with caution due to the use of different computational methods and basis sets. scispace.comscirp.orgresearchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further understand the chemical behavior of this compound. ekb.eg These descriptors, derived from conceptual DFT, provide insights into the molecule's stability, reactivity, and the nature of its interactions. scispace.comresearchgate.net

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are crucial for predicting how the molecule will behave in a chemical reaction and for conducting Quantitative Structure-Activity Relationship (QSAR) studies. farmaciajournal.comekb.eg

Table 4: Calculated Global Reactivity Descriptors for a Thiourea Derivative

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.954 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.371 |

| Global Softness (S) | 1 / (2η) | - |

Note: The values presented are for 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, a representative thiourea derivative, and serve as an illustrative example. scispace.com

Broader Biological Applications of Isoquinolin 3 Yl Thiourea Derivatives in Research

Exploration in Agricultural Chemistry Research (e.g., Fungicidal and Pesticidal Applications)

In the field of agricultural chemistry, derivatives of both isoquinoline (B145761) and thiourea (B124793) have independently shown promise as potential agents for crop protection. Research into related structures suggests the potential for (Isoquinolin-3-yl)thiourea derivatives to exhibit fungicidal and pesticidal properties.

Fungicidal Applications: Quinoline (B57606) and isoquinoline derivatives have been investigated for their effectiveness against a variety of plant-pathogenic fungi. For instance, certain quinoline analogs have demonstrated significant in vitro and in vivo fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, which are responsible for significant crop damage. acs.orgnih.govresearchgate.net One study highlighted a quinoline derivative that was more potent than the commercial fungicide azoxystrobin (B1666510) against these fungi. acs.org The mechanism of action for some of these compounds is believed to involve the disruption of fungal cell membranes, leading to increased permeability and the release of cellular contents. acs.org Similarly, various thiourea derivatives have been patented for their fungicidal activity against a wide range of plant pathogens. google.com The structural components of this compound suggest that its derivatives could also be explored for similar antifungal properties in an agricultural context.

Pesticidal Applications: Thiourea derivatives have been examined for their insecticidal effects, particularly as insect growth regulators. informahealthcare.comnih.gov Studies on the cotton leafworm, Spodoptera littoralis, have shown that certain oxopropylthiourea compounds can exhibit significant toxicological activity against the larvae. mdpi.com For example, one derivative demonstrated an LC50 value that was comparable to the commercial insecticide lufenuron. mdpi.com The insecticidal mechanism of some thiourea derivatives is thought to involve the disruption of metamorphosis. informahealthcare.com Furthermore, the introduction of acylthiourea fragments into other insecticidal scaffolds, such as isoxazolines, has led to the development of potent compounds against pests like Plutella xylostella. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel insecticides.

| Compound Class | Application | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Quinoline Derivatives | Fungicidal | Sclerotinia sclerotiorum, Botrytis cinerea | Potent in vitro and in vivo activity, disruption of cell membrane | acs.org |

| Thiourea Derivatives | Fungicidal | Various plant pathogens | Patented fungicidal activity | google.com |

| Oxopropylthiourea Derivatives | Pesticidal | Spodoptera littoralis (cotton leafworm) | High toxicological activity against larvae | mdpi.com |

| Acylthiourea-containing Isoxazolines | Pesticidal | Plutella xylostella (diamondback moth) | Potent insecticidal activity | nih.gov |

Investigations in Materials Science for the Development of Functional Molecules (e.g., Chemosensors, Organogelators)

The unique structural features of the isoquinoline and thiourea moieties have led to their exploration in the field of materials science for the creation of functional molecules like chemosensors and organogelators.

Chemosensors: The thiourea group is known for its ability to bind with various anions and cations, making it a valuable component in the design of chemosensors. nih.gov Derivatives of thiourea have been developed as fluorescent detectors for heavy metal ions and various anions in aqueous media. nih.gov Similarly, quinoline-based structures have been synthesized to act as highly selective fluorescent chemosensors for specific ions, such as zinc, in aqueous solutions. rsc.org Research has also been conducted on benzo[de]isoquinoline-1,3-dione derivatives, which can be functionalized with thiourea groups to create systems with high selectivity for the determination of anions. researchgate.net Quinoline-based thiosemicarbazones have also been developed as colorimetric chemosensors for fluoride (B91410) and cyanide ions. researchgate.net These examples highlight the potential for designing this compound derivatives as novel chemosensors for environmental and biological monitoring.

Organogelators: Low molecular-mass organogelators (LMOGs) are compounds that can self-assemble in organic liquids to form gels. nih.gov Both urea (B33335) and thiourea derivatives have been identified as effective LMOGs, capable of gelling a variety of organic liquids at low concentrations. nih.gov The self-assembly of these molecules is driven by non-covalent interactions, such as hydrogen bonding, in which the thiourea moiety can play a crucial role. informahealthcare.com The efficiency of these organogelators is influenced by factors like the length and substitution pattern of their alkyl chains. nih.gov While specific research on this compound as an organogelator is limited, the known gelation properties of thiourea derivatives suggest that with appropriate structural modifications, this scaffold could be adapted for applications in soft materials science. mdpi.com

Potential as Chemical Probes for Investigating Biological Pathways

While the use of this compound derivatives specifically as chemical probes for investigating biological pathways is not extensively documented, the inherent biological activities of the parent moieties suggest a strong potential for such applications. A chemical probe is a small molecule that can be used to study and manipulate a biological system, often by interacting with a specific protein or pathway.

The isoquinoline core is present in many biologically active natural products and synthetic compounds that interact with a wide range of biological targets. nih.gov Similarly, thiourea derivatives have been shown to modulate the activity of various enzymes and receptors. mdpi.com The combination of these two pharmacophores in the this compound scaffold provides a platform for the development of molecules with specific biological activities. For instance, if a derivative shows selective inhibition of a particular enzyme, it could be further developed into a chemical probe to study the role of that enzyme in cellular processes. The development of such probes would require detailed structure-activity relationship studies to optimize potency, selectivity, and other properties required for a reliable biological tool.

Inhibition of Other Enzyme Systems in Research Contexts (e.g., Cholinesterases, Urease, Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR))

Derivatives of this compound have been investigated as inhibitors of several key enzyme systems, demonstrating the therapeutic potential of this chemical scaffold.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the research of neurodegenerative diseases. Hybrid molecules combining tacrine, a known cholinesterase inhibitor, with quinoline or coumarin (B35378) moieties via a thiourea linker have been synthesized and evaluated. nih.gov Some of these hybrids have shown potent inhibition of both human AChE and BChE. nih.gov For example, a tacrine-quinoline hybrid with a thiourea linker exhibited high activity against hBChE. nih.gov Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors of cholinesterases. nih.gov Quinoline-thiosemicarbazone hybrids have also been identified as selective and potent inhibitors of cholinesterases, with some derivatives showing higher potency than the standard drug galantamine. mdpi.com

Urease: Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori. Consequently, the inhibition of urease is a target for the development of new treatments for peptic ulcers and other related conditions. Both quinoline and thiourea derivatives have demonstrated significant urease inhibitory activity. mdpi.comnih.govnih.gov Studies have shown that some quinolone-thiosemicarbazone hybrids are effective urease inhibitors, with activity significantly greater than the standard inhibitor, thiourea. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Thiourea derivatives bearing a sulfonamide moiety have been screened for their COX-2 inhibitory activity, with some compounds showing high selectivity. nih.gov Additionally, certain isoquinoline derivatives have demonstrated promising anti-inflammatory activity through the reduction of COX-2 levels. nih.govjptcp.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a protein tyrosine kinase that is often overexpressed in various cancers, making it a key target for anticancer drug development. Novel classes of inhibitors featuring a quinoline-thiourea framework have been designed and shown to inhibit EGFR signaling. researchgate.net These compounds have demonstrated the ability to reduce the tyrosine phosphorylation of EGFR and inhibit downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cell lines. researchgate.net Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of HER2 over EGFR. nih.govrsc.org

| Enzyme System | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Cholinesterases (AChE, BChE) | Tacrine-quinoline hybrids with thiourea linker | Potent mixed-type inhibition of human AChE and BChE. | nih.gov |

| Urease | Quinolone-thiosemicarbazone hybrids | Significant inhibitory activity, more potent than standard thiourea. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Thiourea derivatives with sulfonamide moiety | Selective inhibition of COX-2. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivatives | Inhibition of EGFR signaling, induction of apoptosis and cell cycle arrest. | researchgate.net |

Anti-Microbial Research Potential (e.g., Antibacterial, Antifungal, Antiprotozoal Activities)

The isoquinoline and thiourea moieties are present in numerous compounds with a wide range of anti-microbial activities. This has spurred research into this compound derivatives as potential new anti-infective agents.

Antibacterial Activity: Both isoquinoline and thiourea derivatives have demonstrated significant antibacterial properties. nih.govresearchgate.netnuph.edu.uanih.gov Certain tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. nih.govresearchgate.netnih.gov Similarly, various thiourea derivatives have been synthesized and evaluated for their antibacterial effects against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One thiourea derivative, TD4, was found to have potent activity against MRSA both in vitro and in vivo. nih.gov

Antifungal Activity: The antifungal potential of isoquinoline and thiourea derivatives is also well-documented. nih.govmdpi.comheraldopenaccess.usmdpi.comnih.gov Novel isoquinoline derivatives have been designed and synthesized that show high inhibition rates against plant pathogenic fungi. nih.gov Thiourea derivatives have been investigated for their activity against nosocomial fungal pathogens like Candida auris, a multidrug-resistant yeast. mdpi.comheraldopenaccess.usmdpi.comnih.gov Some of these derivatives have shown a notable ability to inhibit biofilm growth and microbial adherence. mdpi.comheraldopenaccess.usmdpi.comnih.gov

Antiprotozoal Activity: Research into the antiprotozoal activity of these compounds has shown promising results, particularly against Leishmania and Trypanosoma species. Thiourea derivatives have been designed and screened for their antileishmanial activity, with some compounds showing significant potency against various Leishmania species, including L. major, L. tropica, and L. donovani. nih.gov These compounds are believed to act through an antifolate mechanism by inhibiting enzymes like dihydrofolate reductase and pteridine (B1203161) reductase 1. nih.gov Similarly, N,N'-disubstituted thioureas have been evaluated against Leishmania amazonensis and have shown to be promising for the treatment of leishmaniasis. nih.gov Plant extracts from isoquinoline alkaloid-producing families have also demonstrated anti-Trypanosoma activity. heraldopenaccess.us Furthermore, some quinoline derivatives have shown to be active against Trypanosoma cruzi, the parasite that causes Chagas disease.

| Activity | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, Streptococcus pneumoniae, MRSA | Activity against Gram-positive pathogens and drug-resistant strains. | nih.govresearchgate.net |

| Antifungal | Plant pathogenic fungi, Candida auris | High inhibition rates against plant pathogens and activity against multidrug-resistant yeast. | nih.govmdpi.com |

| Antiprotozoal (Leishmanicidal) | Leishmania major, L. tropica, L. donovani, L. amazonensis | Significant in vitro potency against promastigotes and amastigotes. | nih.govnih.gov |

| Antiprotozoal (Trypanocidal) | Trypanosoma cruzi | Activity against the causative agent of Chagas disease. |

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of a compound.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for (Isoquinolin-3-yl)thiourea is not widely published, analysis of closely related isomers, such as (Isoquinolin-5-yl)thiourea (B2619809) derivatives, provides valuable insight into the expected chemical shifts. For instance, ¹H NMR data for a derivative shows distinct signals for the protons on the isoquinoline (B145761) ring and the thiourea (B124793) moiety. researchgate.net A study on Isoquinolin-3-yl-thiourea reported its synthesis and characterization, including ¹H NMR data which confirmed the structure with signals corresponding to the isoquinoline and thiourea protons. nih.gov

The protons of the isoquinoline ring typically appear in the aromatic region (δ 7.0-9.5 ppm), with their specific shifts and coupling constants being dictated by their position on the heterocyclic system. nih.govmdpi.com The N-H protons of the thiourea group are expected to appear as broad singlets, often at higher chemical shifts (downfield), and their signals can be confirmed by D₂O exchange experiments. nih.govmdpi.com

In ¹³C NMR spectroscopy, the carbon atoms of the isoquinoline ring would produce a series of signals in the aromatic region (δ 110-155 ppm). mdpi.com A key signal would be that of the thiocarbonyl carbon (C=S) from the thiourea group, which is characteristically found significantly downfield (typically δ > 180 ppm) due to the deshielding effect of the sulfur atom. nih.gov

Table 1: Representative ¹H NMR Data for an this compound Derivative nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| NH | 10.60 | s |

| NH | 10.25 | s |

| Isoquinoline H-1 | 9.13 | s |

| Isoquinoline H-4 | 8.72 | s |

| Isoquinoline H-5 | 8.07 | d, J = 8.24 |

| Isoquinoline H-8 | 7.81 | d, J = 8.36 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine and secondary amide groups in the thiourea moiety typically appear as broad bands in the region of 3100-3400 cm⁻¹. nih.gov The C=S (thiocarbonyl) stretching vibration, a key indicator of the thiourea group, is generally observed in the 1050-1250 cm⁻¹ region, although its intensity can vary. researchgate.net Other expected signals include C=N and C=C stretching vibrations from the isoquinoline ring between 1500-1650 cm⁻¹, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. acs.orgnist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound, C₁₀H₉N₃S. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the loss of fragments corresponding to the thiourea side chain or parts of the isoquinoline ring system. nist.gov The analysis of various isoquinoline derivatives by LC-MS/MS has been established as a reliable method for their identification. mdpi.comnih.gov

X-ray Crystallography for Precise Structural Confirmation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been detailed in the reviewed literature, crystallographic studies on analogous compounds, such as other thiourea ligands and quinoline (B57606) derivatives, underscore the power of this technique. researchgate.netnih.govchemmethod.com For example, the analysis of novel thiourea ligands has revealed detailed information about their molecular geometry and the nature of their side chains. nih.gov Similarly, the crystal structure of various quinoline and isoquinoline derivatives has been determined, confirming their molecular frameworks and intermolecular packing, which are often stabilized by hydrogen bonds and π-π stacking interactions. chemmethod.comresearchgate.netmdpi.com Such analyses for this compound would be invaluable for understanding its solid-state conformation and the nature of its hydrogen-bonding networks, which are crucial for its chemical and physical properties.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. acs.org For this compound, a suitable solvent system (mobile phase), likely a mixture of a polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like hexane, would be developed to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound and for its analysis in complex mixtures. Reversed-phase HPLC, using a C18 column, is commonly employed for the analysis of thiourea and isoquinoline derivatives. researchgate.netsielc.com A typical mobile phase would consist of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of all components. sielc.comresearchgate.net Detection is commonly performed using a UV detector, as the isoquinoline ring system is strongly UV-active. sielc.com

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. kent.ac.uk The crude product is loaded onto a stationary phase, typically silica gel, and eluted with a solvent system optimized by TLC. acs.orgnih.gov This process allows for the isolation of the pure compound by separating it from unreacted starting materials and any side products formed during the synthesis.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of isoquinoline (B145761) and thiourea (B124793) derivatives often involves multi-step processes that may utilize harsh reagents, toxic solvents, and transition-metal catalysts, leading to environmental and economic concerns. nih.govnih.gov The future of synthesizing (Isoquinolin-3-yl)thiourea and its analogs lies in the adoption of green chemistry principles to create more efficient, atom-economical, and environmentally benign processes.

Recent innovations in synthetic chemistry offer a roadmap for the sustainable production of the core isoquinoline scaffold. Methodologies such as microwave-assisted and ultrasound-promoted reactions can significantly reduce reaction times and energy consumption. nih.gov Furthermore, the development of metal-free and solvent-free reaction conditions, along with the use of recyclable catalytic systems, aligns with the growing demand for sustainable chemical manufacturing. nih.gov For the thiourea moiety, one-pot, three-component synthesis strategies are being developed that bypass the need for sensitive or hazardous intermediates like isothiocyanates. nih.gov A novel copper(I)-catalyzed three-component reaction, for instance, allows for the sustainable synthesis of isothioureas from amines, isocyanides, and thiosulfonates. nih.gov

Future research should focus on integrating these sustainable approaches into a cohesive, streamlined synthesis for this compound. This could involve developing a one-pot, multi-component reaction that combines the principles of isoquinoline ring formation with thiourea functionalization, potentially using water or other green solvents to minimize environmental impact. tandfonline.com Such advancements would not only make the synthesis more efficient but also facilitate the rapid generation of a diverse library of derivatives for biological screening.

Expanding the Scope of Biological Target Identification and Validation

While the inhibitory effect of isoquinoline thiourea derivatives on tyrosinase is established, the structural motifs of both isoquinoline and thiourea are present in a wide array of compounds with diverse biological activities. mdpi.comresearchgate.net This suggests that the biological landscape of this compound is likely much broader than currently understood. Future research should aim to systematically explore and validate new biological targets for this compound, moving beyond its role in pigmentation.

The thiourea scaffold is a key pharmacophore in many clinically used drugs and has been associated with antimicrobial, anticancer, anti-inflammatory, and antiviral activities. mdpi.commdpi.com Thiourea derivatives have been shown to interact with a variety of enzymes crucial for disease progression. For example, certain derivatives have demonstrated inhibitory activity against key targets in oncology, such as vascular endothelial growth factor receptor 2 (VEGFR2), B-RAF, and matrix metalloproteinase 9 (MMP9). biointerfaceresearch.com Similarly, fluorinated thiourea derivatives carrying sulfonamide moieties have shown promise as inhibitors of mitogen-activated protein kinase-2 (MK-2), a key player in inflammatory responses. nih.govnih.govmendeley.com

Given the established bioactivity of these related compounds, this compound should be screened against a wide panel of biological targets. High-throughput screening campaigns against various enzyme families (e.g., kinases, proteases, phosphatases) and receptor classes could uncover novel and potent inhibitory activities. Subsequent validation studies using techniques such as cellular thermal shift assays (CETSA) and biochemical assays will be crucial to confirm direct target engagement and elucidate the mechanism of action. Identifying new, validated targets will be the first step in repositioning this scaffold for therapeutic applications in areas like oncology, infectious diseases, and inflammatory disorders.

Application of Advanced Computational Modeling for Lead Optimization and Mechanistic Understanding

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a pathway to accelerate the transition from a hit compound to an optimized lead. patsnap.com For this compound, advanced computational approaches can be leveraged to refine its structure for improved potency, selectivity, and pharmacokinetic properties, as well as to gain a deeper mechanistic understanding of its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful for identifying the key physicochemical and structural features that govern the biological activity of a series of compounds. japsonline.com By developing robust QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. Such models have been successfully applied to other isoquinoline derivatives to optimize their activity against targets like aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer. japsonline.com

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand binds to its target protein. These techniques can be used to visualize the binding pose of this compound within the active site of a newly identified target, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.govmendeley.com This information is critical for rational drug design, enabling chemists to make targeted modifications to the scaffold to enhance binding affinity and selectivity. For instance, docking studies have been used to understand the interactions of thiourea derivatives with the active sites of enzymes like Mycobacterium tuberculosis enoyl reductase (InhA), guiding the design of more potent antitubercular agents. nih.gov Applying these methods to this compound will be essential for its evolution as a lead compound for new therapeutic targets.

| Computational Technique | Application in Lead Optimization | Potential for this compound |

| QSAR | Predicts biological activity based on chemical structure; guides design of new analogs. japsonline.com | Identify key structural features for activity against new targets; predict potency of novel derivatives. |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. nih.gov | Elucidate binding interactions with newly identified targets (e.g., kinases, proteases). |

| MD Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, assessing stability. | Confirm the stability of predicted binding modes and understand the dynamic nature of the interaction. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of derivatives to prioritize those with favorable drug-like properties. |

This table summarizes advanced computational techniques and their potential application in the lead optimization of this compound.

Exploration of Diverse Chemical Biology Applications Beyond Tyrosinase Inhibition

The unique chemical structure of this compound makes it a versatile tool for a range of applications in chemical biology beyond direct therapeutic inhibition. Its potential utility as a chemical probe, a component of diagnostic tools, or a scaffold for targeted therapies warrants significant exploration.

The anticancer potential of the isoquinoline and thiourea scaffolds is well-documented. mdpi.com For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have shown significant activity against various cancer cell lines, and certain thiourea derivatives exhibit potent cytotoxic effects by inducing apoptosis. arabjchem.orgelsevierpure.com Given this precedent, this compound and its analogs should be evaluated for their anticancer properties. Studies could investigate their effects on cell proliferation, apoptosis, and cell cycle progression in a panel of cancer cell lines.

Furthermore, the antimicrobial properties of both parent scaffolds are noteworthy. nih.govnih.govmendeley.commdpi.com Thiourea derivatives have been successfully developed as antibacterial and antifungal agents. The this compound scaffold could be explored for its potential to combat drug-resistant pathogens. By functionalizing the core structure, it may be possible to develop selective antimicrobial agents or probes to study bacterial or fungal cellular processes.

Beyond medicine, the isoquinoline nucleus is also found in compounds used as fluorescent sensors and corrosion inhibitors, indicating a potential role for this compound in materials science. mdpi.com Future work could explore the photophysical properties of this scaffold and its derivatives or its ability to coordinate with metals, opening up applications in diagnostics, cellular imaging, or the development of novel functional materials.

Q & A

Q. What are the recommended methods for synthesizing (Isoquinolin-3-yl)thiourea and confirming its structural integrity?

Synthesis typically involves nucleophilic substitution or condensation reactions between isoquinoline derivatives and thiourea precursors. Key characterization steps include:

- Elemental analysis to verify stoichiometry (e.g., %C, %H, %N matching theoretical values) .

- Infrared (IR) spectroscopy : Identify ν(N–H) stretching (≈3179 cm⁻¹), ν(C=S) (≈1190 cm⁻¹), and aromatic ν(C=C) (≈1528 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns on the isoquinoline ring and thiourea moiety.

Q. How does the solubility profile of this compound influence experimental design?

Thiourea derivatives are generally soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane). This impacts:

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, with controls (e.g., ampicillin) .

- Anticancer screening : MTT assay on cancer cell lines, comparing IC₅₀ values to reference drugs (e.g., cisplatin).

- Mechanistic studies : Molecular docking to predict binding affinities for targets like topoisomerases or kinases.

Advanced Research Questions

Q. How can computational tools like SHELX and OLEX2 aid in structural analysis of this compound complexes?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refining crystallographic data (e.g., bond angles, torsional flexibility) .

- Validation : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces in OLEX2 to resolve disorder or solvent effects .

- Data deposition : Follow CIF formatting guidelines (e.g., CCDC) to ensure reproducibility .

Q. How should researchers address contradictions in reported biological activities of thiourea derivatives?

- Experimental controls : Include positive/negative controls and replicate studies to verify activity (e.g., thiourea vs. This compound) .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the isoquinoline ring) to reconcile divergent results .

- Meta-analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .

Q. What safety protocols are critical when handling this compound due to its potential carcinogenicity?

Q. How can this compound be optimized for environmental applications like selective phosphate sorption?

- Polymer-functionalization : Incorporate into flocculants via radical polymerization; monitor phosphate removal efficiency (≈43% in pilot studies) .

- Reusability testing : Regenerate sorbents using acidic eluents (pH 2–3) and measure capacity loss over cycles .

- Selectivity assays : Compete with anions (e.g., NO₃⁻, SO₄²⁻) to confirm specificity for PO₄³⁻ .

Q. What strategies improve the efficiency of thiourea-mediated reactions (e.g., gold leaching) in applied research?

- Reagent optimization : Combine with ferric sulfate to reduce thiourea consumption by 30–40% .

- Kinetic studies : Use UV-Vis spectroscopy to track Au(I)-thiourea complex formation and adjust pH (1.5–2.5) for maximal dissolution rates .

- Sustainability : Recover thiourea via ion exchange or electrochemical methods to minimize waste .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.